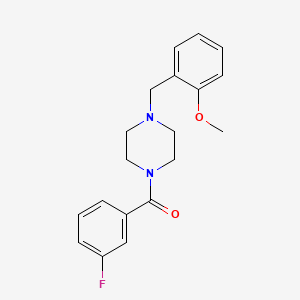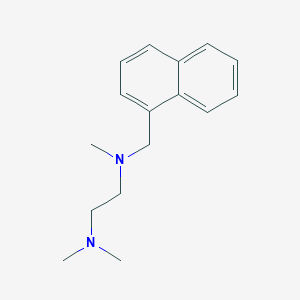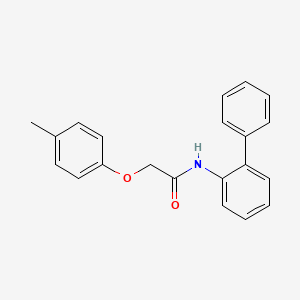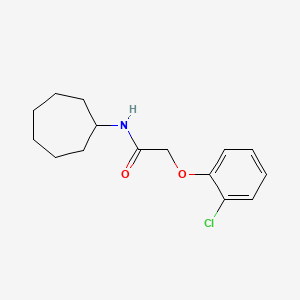
N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EFMC or 18F-FMPEP-d~2~, is a radioligand that is used in positron emission tomography (PET) imaging. It is a highly selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes. EFMC has been extensively studied for its potential use in the diagnosis and treatment of neurological and psychiatric disorders.
Mecanismo De Acción
N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide binds to mGluR5 with high affinity and selectivity, acting as a competitive antagonist. The binding of this compound to mGluR5 results in the inhibition of downstream signaling pathways, which are involved in various physiological and pathological processes. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of glutamate neurotransmission, which is dysregulated in many neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects in animals and humans. It has a short half-life of approximately 110 minutes, which allows for repeated imaging studies without significant accumulation in the body. This compound has been shown to be safe and well-tolerated in humans, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments has several advantages, including its high affinity and selectivity for mGluR5, its low toxicity, and its ability to cross the blood-brain barrier. This compound-PET imaging allows for the non-invasive and quantitative measurement of mGluR5 expression and distribution in the brain, which is not possible with other imaging modalities. However, this compound-PET imaging is limited by its low spatial resolution, which makes it difficult to identify specific brain regions. Additionally, this compound-PET imaging is expensive and requires specialized equipment and facilities.
Direcciones Futuras
There are several future directions for the use of N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in research and clinical settings. One potential application is the use of this compound-PET imaging for the early diagnosis and monitoring of neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. This compound may also be used to evaluate the efficacy of mGluR5-targeted therapies in humans. Additionally, this compound may be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to improve the spatial resolution and accuracy of mGluR5 imaging. Finally, this compound may be used to investigate the role of mGluR5 in other physiological and pathological processes, such as pain and inflammation.
Métodos De Síntesis
The synthesis of N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the preparation of the precursor molecule, the introduction of the fluorine-18 isotope, and the final purification and formulation of the radioligand. The most commonly used method for the synthesis of this compound is the nucleophilic substitution reaction, in which the fluorine-18 isotope is introduced by reacting a precursor molecule with a fluorine-18-labeled nucleophile. The final product is obtained after purification using high-performance liquid chromatography (HPLC) and formulated for injection.
Aplicaciones Científicas De Investigación
N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been used in various preclinical and clinical studies for the imaging of mGluR5 in the brain. It has been shown to have high affinity and selectivity for mGluR5, making it a useful tool for investigating the role of this receptor in neurological and psychiatric disorders. This compound-PET imaging has been used to study the changes in mGluR5 expression and distribution in various conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. It has also been used to evaluate the efficacy of mGluR5-targeted therapies in animal models and humans.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-3-24-16-7-5-4-6-15(16)19-17(21)12-20(25(2,22)23)14-10-8-13(18)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJYOKZQBXPQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5814338.png)

![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)


![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5814398.png)
![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N-(2-hydroxyethyl)urea](/img/structure/B5814417.png)


![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)